[4-(2,3-dimethylphenyl)piperazin-1-yl][1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]methanone
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Overview
Description
5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a common motif in medicinal chemistry, linked to an indole moiety, which is known for its presence in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE typically involves multiple steps, including the formation of the piperazine ring and its subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE involves its interaction with molecular targets such as G-protein coupled receptors (GPCRs). It acts as an agonist or antagonist, modulating the activity of these receptors and influencing various cellular pathways . This modulation can lead to changes in cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide
- 1-(3,5-Dimethylphenyl)piperazine
Uniqueness
What sets 5-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to interact with GPCRs and other molecular targets makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H27N3O3S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(1-methylsulfonyl-2,3-dihydroindol-5-yl)methanone |
InChI |
InChI=1S/C22H27N3O3S/c1-16-5-4-6-20(17(16)2)23-11-13-24(14-12-23)22(26)19-7-8-21-18(15-19)9-10-25(21)29(3,27)28/h4-8,15H,9-14H2,1-3H3 |
InChI Key |
RJLGMVFRZGXCDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C)C |
Origin of Product |
United States |
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